molecular formula C33H36O2 B14260372 13-(Perylen-3-yl)tridecanoic acid CAS No. 189512-49-0

13-(Perylen-3-yl)tridecanoic acid

Cat. No.: B14260372
CAS No.: 189512-49-0
M. Wt: 464.6 g/mol
InChI Key: QYEIMIGVXDRADT-UHFFFAOYSA-N
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Description

13-(Perylen-3-yl)tridecanoic acid is a tridecanoic acid derivative substituted with a perylene moiety at the 13th carbon position. Its structure contrasts with other tridecanoic acid derivatives, which feature substituents such as cyclopentenyl, hydroxy, or aliphatic groups, each conferring distinct functional properties.

Properties

CAS No.

189512-49-0

Molecular Formula

C33H36O2

Molecular Weight

464.6 g/mol

IUPAC Name

13-perylen-3-yltridecanoic acid

InChI

InChI=1S/C33H36O2/c34-31(35)21-10-8-6-4-2-1-3-5-7-9-14-24-22-23-30-28-19-12-16-25-15-11-18-27(32(25)28)29-20-13-17-26(24)33(29)30/h11-13,15-20,22-23H,1-10,14,21H2,(H,34,35)

InChI Key

QYEIMIGVXDRADT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=C5C(=C(C=C4)CCCCCCCCCCCCC(=O)O)C=CC=C5C3=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-(Perylen-3-yl)tridecanoic acid typically involves the attachment of a perylene derivative to a tridecanoic acid chain. One common method involves the use of a perylene derivative, such as perylene-3-carboxylic acid, which is then reacted with a tridecanoic acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

13-(Perylen-3-yl)tridecanoic acid can undergo various chemical reactions, including:

    Oxidation: The perylene moiety can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the perylene ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the perylene ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the perylene moiety can lead to the formation of perylenequinones, while reduction can yield perylene diols.

Scientific Research Applications

13-(Perylen-3-yl)tridecanoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and interactions.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 13-(Perylen-3-yl)tridecanoic acid involves its interaction with molecular targets, such as lipid membranes and proteins. The perylene moiety can insert into lipid bilayers, affecting membrane fluidity and dynamics. Additionally, the compound can interact with specific proteins, potentially modulating their activity and function.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Diversity and Physicochemical Properties

The biological and chemical behavior of tridecanoic acid derivatives depends critically on the substituent group. Key analogs include:

Compound Name Substituent Group Molecular Formula Key Properties/Activities Source
13-(Perylen-3-yl)tridecanoic acid Perylen-3-yl C₃₃H₃₄O₂ Likely hydrophobic; potential for π-π stacking interactions
13-(2-Cyclopenten-1-yl)tridecanoic acid 2-Cyclopenten-1-yl C₁₈H₃₀O₂ Antibacterial, antileprostatic
β-Hydroxytridecanoic acid Hydroxy (-OH) at β-position C₁₃H₂₆O₃ Research use; limited toxicity data
Tridecanedioic acid Carboxylic acid (-COOH) at both ends C₁₃H₂₄O₄ Non-hazardous; used in polymer synthesis

Key Observations :

  • Perylenyl vs. Cyclopentenyl: The bulky, aromatic perylene group in this compound likely reduces solubility in polar solvents compared to the smaller cyclopentenyl group in 13-(2-Cyclopenten-1-yl)tridecanoic acid .
  • Hydroxy vs. Carboxylic Acid: β-Hydroxytridecanoic acid (C₁₃H₂₆O₃) is less acidic than tridecanedioic acid (C₁₃H₂₄O₄), which has two carboxylic acid groups .
Antimicrobial and Therapeutic Potential
  • 13-(2-Cyclopenten-1-yl)tridecanoic acid (Chaulmoogric Acid): Exhibits antibacterial and antileprostatic activities, attributed to the cyclopentenyl group disrupting microbial membranes .
  • Tridecanoic acid (C13:0): Binds to GPR84 receptors via hydrogen bonds (Thr167, Ser77) and hydrophobic interactions, suggesting roles in immune modulation .
  • This compound: No direct biological data are available, but perylene derivatives are known for photodynamic therapy applications in oncology .
Metabolic and Toxicological Profiles
  • β-Hydroxytridecanoic acid: Requires careful handling due to uninvestigated toxicological properties .
  • Tridecanedioic acid: Classified as non-hazardous under EU regulations, making it safer for industrial use .

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